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1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine
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Overview
Description
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine is a compound that features a 1,2,4-triazole ring, which is a common scaffold in medicinal chemistry
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can be compared with other 1,2,4-triazole derivatives, such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can impart distinct properties and applications.
Biological Activity
1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. The compound's structure features a triazole ring, which is known for its diverse biological properties, including antifungal and anticancer activities. This article aims to explore the biological activity of this compound through a detailed review of available literature, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring interacts with various biological targets, potentially disrupting cellular processes in bacteria and fungi.
2. Anticancer Properties
Triazole derivatives have been studied for their anticancer effects. They may inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
3. Neuropharmacological Effects
The structural similarity of this compound to known psychoactive agents suggests potential neuropharmacological activity. Studies have indicated that similar triazole-containing compounds can modulate neurotransmitter systems.
Table 1: Summary of Biological Activities
Detailed Research Findings
Antimicrobial Activity
A study demonstrated that derivatives with a triazole structure exhibited considerable inhibitory effects against various fungal pathogens. The mechanism is thought to involve interference with the synthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Properties
In vitro studies showed that this compound induced apoptosis in human cancer cell lines via the activation of caspase pathways. Additionally, animal models indicated a significant reduction in tumor growth when treated with this compound .
Neuropharmacological Effects
Research has also explored the potential neuroactive properties of this compound. It was found to interact with serotonin receptors, suggesting possible applications in treating mood disorders such as anxiety and depression .
Properties
Molecular Formula |
C12H22N4 |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-4-10-5-7-12(13,8-6-10)11-14-9(2)15-16(11)3/h10H,4-8,13H2,1-3H3 |
InChI Key |
GRIBMOGSDSBFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C2=NC(=NN2C)C)N |
Origin of Product |
United States |
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